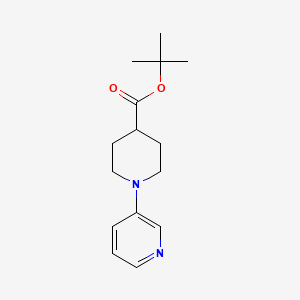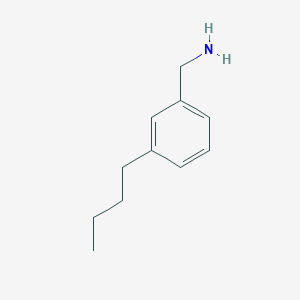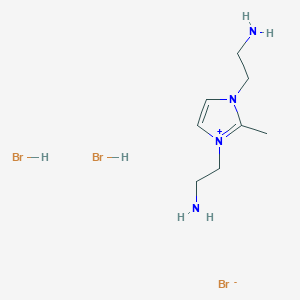
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of two aminoethyl groups and a methyl group attached to the imidazolium ring, along with bromide and dihydrobromide anions .
Métodos De Preparación
The synthesis of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide typically involves the reaction of 2-methylimidazole with 2-bromoethylamine hydrobromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Análisis De Reacciones Químicas
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminoethyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique chemical properties.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide can be compared with other imidazolium-based compounds, such as:
1,3-Bis(2-hydroxyethyl)-imidazolium chloride: Known for its use in ionic liquids and as a solvent.
1-butyl-2,3,4,5-tetramethylimidazolium bromide: Used in various industrial applications due to its thermal stability.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C8H19Br3N4 |
|---|---|
Peso molecular |
410.98 g/mol |
Nombre IUPAC |
2-[3-(2-aminoethyl)-2-methylimidazol-3-ium-1-yl]ethanamine;bromide;dihydrobromide |
InChI |
InChI=1S/C8H17N4.3BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;;/h6-7H,2-5,9-10H2,1H3;3*1H/q+1;;;/p-1 |
Clave InChI |
YVDQEGQPEFRXDG-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C=CN1CCN)CCN.Br.Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


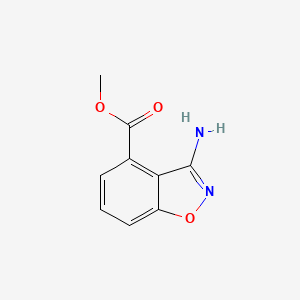

![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)
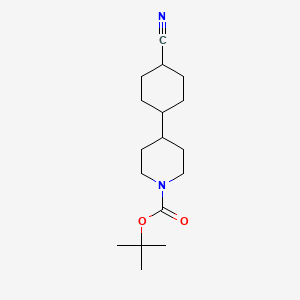




![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)
